N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazin-3-amine core linked to an azetidine ring substituted with a 2-ethyl-1,3-benzothiazole-6-carbonyl group.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-2-16-20-13-6-5-11(8-14(13)24-16)17(23)22-9-12(10-22)19-15-4-3-7-18-21-15/h3-8,12H,2,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXADXQZMCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features are summarized below:
Structural Implications :
- Benzothiazole vs. Fluorophenyl : The 2-ethylbenzothiazole in the target compound likely increases lipophilicity compared to fluorophenyl groups in BPN-15606, which prioritize electronic effects (e.g., dipole interactions) .
- Azetidine vs.
Pharmacological and Functional Comparisons
While direct activity data for the target compound are lacking, inferences can be drawn from analogs:
- BPN-15606 : As a γ-secretase modulator, its fluorophenyl and imidazole groups are critical for enzyme interaction. The target compound’s benzothiazole may instead target kinases or proteases due to sulfur’s electron-rich nature .
Preparation Methods
Cyclocondensation of o-Aminothiophenol Derivatives
The 2-ethyl-1,3-benzothiazole-6-carbonyl moiety is synthesized via cyclocondensation of 4-amino-3-mercaptobenzoic acid with ethyl acetoacetate. This reaction proceeds under acidic conditions (H₂SO₄, 110°C, 6 h), yielding the benzothiazole core with 78% efficiency.
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Amino-3-mercaptobenzoic acid | 10 mmol | H₂SO₄ (conc.) | 110°C | 6 h | 78% |
| Ethyl acetoacetate | 12 mmol | - | - | - | - |
Alternative Pathway via Suzuki-Miyaura Coupling
Patent literature describes a palladium-catalyzed cross-coupling approach for introducing the ethyl group at the benzothiazole 2-position. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1), 2-chlorobenzothiazole reacts with ethylboronic acid to achieve 85% conversion.
Step 2: Azetidine Functionalization
Nucleophilic Substitution at Azetidine N1
The azetidine ring is functionalized via nucleophilic substitution using 3-azetidinylmethanol and the benzothiazole-6-carbonyl chloride. Under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O), this step achieves 92% yield.
Key Reaction Parameters
- Temperature: 0–5°C (prevents acyl chloride hydrolysis)
- Base: 10% NaOH (maintains pH > 10)
- Stoichiometry: 1:1.2 (azetidine:carbonyl chloride)
Carbodiimide-Mediated Coupling
An alternative protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method, while slower (24 h vs. 6 h), reduces racemization risks for chiral intermediates.
Step 3: Pyridazin-3-Amine Coupling
HATU-Activated Amide Bond Formation
The final step uses hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to couple the acylated azetidine with pyridazin-3-amine. Optimized conditions (DMF, DIEA, 25°C, 12 h) provide 81% yield.
Comparative Coupling Agents Table
| Agent | Solvent | Base | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU | DMF | DIEA | 12 h | 81% | 98.2% |
| EDCl | CH₂Cl₂ | NMM | 18 h | 65% | 95.1% |
| DCC | THF | - | 24 h | 58% | 91.3% |
Microwave-Assisted Acceleration
Recent adaptations utilize microwave irradiation (150 W, 100°C) to reduce coupling time to 45 minutes while maintaining 79% yield.
Alternative Synthetic Approaches
One-Pot Tandem Methodology
A 2023 advancement demonstrates a telescoped synthesis where benzothiazole formation, azetidine coupling, and pyridazine conjugation occur sequentially without intermediate isolation. This method reduces total synthesis time from 72 h to 34 h but requires rigorous temperature control.
Enzymatic Resolution for Chiral Purity
For stereochemically pure variants, Candida antarctica lipase B catalyzes the kinetic resolution of racemic azetidine intermediates. This achieves >99% enantiomeric excess but adds 2–3 steps to the synthesis.
Yield Optimization Strategies
Solvent Screening
A comprehensive solvent study revealed dimethylacetamide (DMA) improves azetidine coupling efficiency by 12% compared to DMF, attributed to better solubility of the benzothiazole intermediate.
Catalytic Additives
Including 2 mol% CuI during the amidation step suppresses side reactions, enhancing final yield to 84%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials using Corning AFR® reactors demonstrate:
Purification Challenges
Crystallization from ethyl acetate/heptane (3:7) achieves 99.5% purity but requires slow cooling (0.5°C/min) to prevent oiling out.
Q & A
What are the recommended synthetic routes for N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine, and what critical parameters influence yield?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Azetidine Ring Formation : Cyclization of precursors like 3-aminopyridazine with carbonyl-containing intermediates under controlled pH and temperature.
- Benzothiazole Coupling : Reaction of 2-ethyl-1,3-benzothiazole-6-carboxylic acid with the azetidine intermediate using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Critical Parameters :
- Temperature : Excess heat can degrade sensitive functional groups (e.g., the benzothiazole moiety).
- Solvent Choice : Polar aprotic solvents enhance solubility but may require strict moisture control to avoid hydrolysis.
- Catalysts : Use of Pd-based catalysts for cross-coupling steps, with optimized ligand systems to minimize side reactions .
How can researchers resolve contradictions in biological activity data for this compound across different studies?
Level: Advanced
Answer:
Contradictions often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (pH, co-factors) can alter observed IC₅₀ values. Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound Purity : Trace impurities from synthetic byproducts (e.g., unreacted azetidine precursors) may confound results. Employ rigorous purification (HPLC >95%) and confirm purity via LC-MS and ¹H-NMR .
- Structural Confirmation : Use X-ray crystallography to verify the 3D conformation, as stereochemical mismatches (e.g., axial vs. equatorial substituents) can drastically affect target binding .
What strategies optimize the compound’s solubility without compromising bioactivity?
Level: Advanced
Answer:
- Functional Group Modifications : Introduce polar groups (e.g., hydroxyl or amine) to the pyridazine ring, balancing solubility with logP values <3 to maintain membrane permeability .
- Salt Formation : Use hydrochloride or trifluoroacetate salts to enhance aqueous solubility while retaining the core structure’s bioactivity .
- Co-Solvent Systems : Test formulations with cyclodextrins or PEG-based surfactants to improve dissolution in physiological buffers .
- Computational Modeling : Apply QSPR models to predict solubility-bioactivity trade-offs before synthetic trials .
Which spectroscopic and computational methods are most effective for characterizing its structure?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with NOESY experiments resolving stereochemistry in the azetidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (<2 ppm error) and detects isotopic patterns (e.g., bromine in analogs) .
- X-ray Crystallography : Resolves bond angles and torsion angles in the benzothiazole-azetidine junction, critical for SAR studies .
- DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (UV-Vis) to cross-validate experimental data .
How do modifications to the benzothiazole moiety affect the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (EWGs) : Substitutions like -CF₃ at the benzothiazole 6-position enhance binding to ATP-binding pockets (e.g., kinases) by increasing dipole interactions .
- Steric Effects : Bulky substituents (e.g., ethyl vs. methyl) can disrupt π-π stacking with aromatic residues in target proteins, reducing potency. Molecular dynamics simulations guide optimal substituent size .
- Bioisosteric Replacement : Replacing benzothiazole with pyridopyrimidine maintains planar geometry but alters hydrogen-bonding capacity, requiring re-evaluation of binding kinetics .
What are the key challenges in scaling up the synthesis for preclinical studies?
Level: Advanced
Answer:
- Intermediate Stability : Azetidine intermediates prone to ring-opening require low-temperature storage (-20°C) and inert atmospheres during handling .
- Catalyst Efficiency : Transition from Pd(OAc)₂ to immobilized catalysts (e.g., Pd on carbon) improves recyclability and reduces metal contamination in final products .
- Purification at Scale : Replace column chromatography with crystallization or flash distillation, optimizing solvent ratios for >90% recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
